1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
Overview
Description
“1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The physical and chemical properties of “this compound” specifically are not mentioned in the search results.Scientific Research Applications
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown significant potential in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. The characteristic sharp emission bands of Eu(3+) or Tb(3+) ions in these frameworks are selectively sensitive to benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, indicating their utility as fluorescence sensors for these chemicals (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).
Structural Diversity and Sensing Properties
The use of 1H-imidazol-4-yl-containing ligands in the synthesis of metal–organic frameworks (MOFs) has yielded structures with varied network configurations, demonstrating the structural diversity achievable with imidazole-based ligands. These MOFs exhibit different two-dimensional networks that are further joined together by hydrogen bonds, generating three-dimensional supramolecular frameworks with potential applications in sensing and catalysis (Zhi‐Qiang Liu et al., 2018).
Synthesis of Novel Organic Compounds
Research on the nitration, alkylation, and subsequent reactions of imidazole derivatives has led to the development of various novel compounds. For example, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids showcases the versatility of imidazole derivatives in organic synthesis, opening new avenues for the creation of potentially bioactive molecules (N. N. Smolyar et al., 2007).
Hydrogen Bonding and Crystal Engineering
Future Directions
Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research could focus on developing new synthesis methods and exploring further applications of imidazole derivatives.
Mechanism of Action
Imidazoles
are a class of organic compounds that include a five-membered ring with two non-adjacent nitrogen atoms . They are key components in a variety of functional molecules and are utilized in a diverse range of applications . Imidazoles are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Target of Action
For example, some imidazoles bind to the heme iron atom of ferric cytochrome P450 .
Mode of Action
Imidazoles can show both acidic and basic properties due to their amphoteric nature . They are susceptible to both electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazoles in general are highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazoles have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazoles can be influenced by factors such as ph due to their amphoteric nature .
Properties
IUPAC Name |
2,3-dimethyl-5-nitroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-7-5(9(12)13)4(6(10)11)8(3)2/h1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWTUWFTYZFCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361419 | |
Record name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54828-06-7 | |
Record name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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